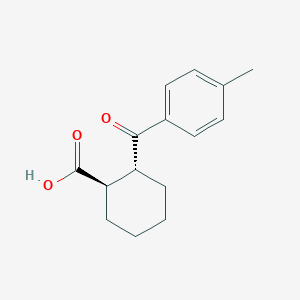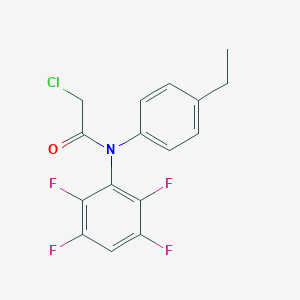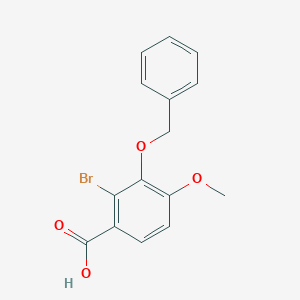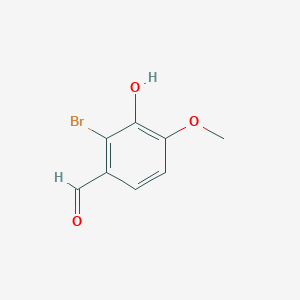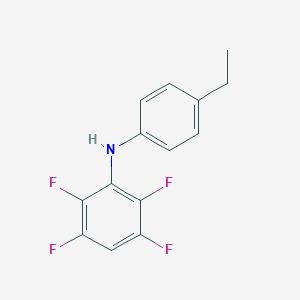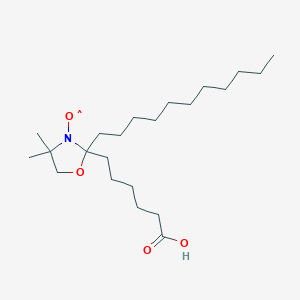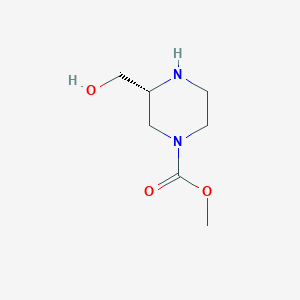
2-(4-formilfenil)benzoato de metilo
Descripción general
Descripción
Methyl 2-(4-formylphenyl)benzoate, or methyl 2-formylbenzoate, is a chemical compound belonging to the class of benzoates. It is a white powder with a molecular weight of 212.21 and a melting point of 108-110°C. It is an aromatic compound with a formyl group attached to the benzene ring. It is insoluble in water, but is soluble in most organic solvents. It is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
2-(4-formilfenil)benzoato de metilo: sirve como un precursor versátil en la síntesis de varios compuestos farmacéuticos. Sus grupos funcionales éster y formilo son reactivos, lo que lo hace adecuado para la formación de nuevos compuestos con potencial como candidatos a fármacos. Se utiliza particularmente en la síntesis de derivados que interactúan con diferentes receptores, ayudando en el descubrimiento de nuevos fármacos .
Aplicaciones antifúngicas
Este compuesto exhibe propiedades antifúngicas, lo que lo convierte en un material de partida valioso para el desarrollo de agentes antifúngicos. Al manipular sus grupos funcionales, los investigadores pueden sintetizar nuevas moléculas que se dirigen a las infecciones fúngicas .
Agentes antihipertensivos
La naturaleza bioactiva del This compound permite su uso en la creación de agentes antihipertensivos. Estos son cruciales para controlar la presión arterial y tratar afecciones como la hipertensión .
Investigación anticancerígena
Su aplicación en la investigación anticancerígena es significativa debido a su capacidad de ser un precursor de compuestos con actividades anticancerígenas. Los investigadores aprovechan su estructura para desarrollar nuevas moléculas que podrían potencialmente inhibir el crecimiento de las células cancerosas .
Agentes antibacterianos
El compuesto se ha utilizado como precursor para construir andamios heterocíclicos con actividad antibacteriana. Nuevas series de derivados de tiazol y tiazolidinona que contienen la parte de benzoato de fenilo han mostrado resultados prometedores contra varias cepas bacterianas .
Andamio de síntesis orgánica
Como un andamio activo, This compound es una estructura importante para la preparación de moléculas bioactivas. Es una materia prima en la preparación de productos médicos y está involucrado en reacciones de varios pasos como la reacción de Ugi y la reacción de fotoclic de tetrazol .
Mecanismo De Acción
Target of Action
Methyl 2-(4-formylphenyl)benzoate is a complex organic compound that interacts with several different receptors .
Mode of Action
The compound consists of ester and formyl functions at vicinal positions . These functional groups are reactive and suitable for the formation of new compounds . The compound can undergo various reactions such as Ugi-reaction and tetrazole photoclick reaction .
Biochemical Pathways
Methyl 2-(4-formylphenyl)benzoate is a versatile substrate in organic synthesis . It is used as a starting material for the synthesis of various derivatives . Some of the compounds synthesized from it include quinoline based tetracycles, phthalides derivatives, 3-[alkyl(aryl)thio] isoindolinones, (±)-Crispine A obtained from isoindolinones and tetrahydro-isoquinolines, and porphyrins .
Pharmacokinetics
The compound is known to be a colorless or yellow colored oily liquid and insoluble in water . Its molecular weight is 240.25 g/mol .
Result of Action
Methyl 2-(4-formylphenyl)benzoate is known for its variety of pharmacological activities . It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . The exact molecular and cellular effects of the compound’s action depend on the specific receptors it interacts with .
Safety and Hazards
“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.
Propiedades
IUPAC Name |
methyl 2-(4-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSHZDUHWBMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401947 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144291-47-4 | |
| Record name | methyl 2-(4-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-formylphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

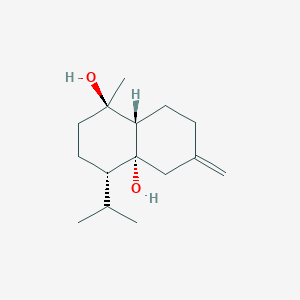
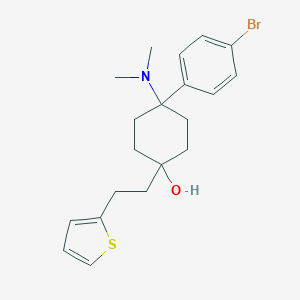
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)


